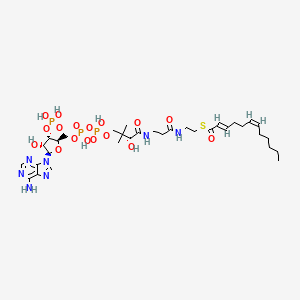

(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA

描述

This compound has been reported in Homo sapiens with data available.

Structure

2D Structure

属性

分子式 |

C33H54N7O17P3S |

|---|---|

分子量 |

945.8 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z)-dodeca-2,6-dienethioate |

InChI |

InChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h8-9,12-13,20-22,26-28,32,43-44H,4-7,10-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b9-8-,13-12+/t22-,26-,27-,28+,32-/m1/s1 |

InChI 键 |

BNPQDIKRZDRREL-GQUYLXGASA-N |

手性 SMILES |

CCCCC/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCCCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Formation of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA in Mammalian Cells: An Intermediate in Polyunsaturated Fatty Acid Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid, in mammalian cells. Its formation is not a biosynthetic event in the anabolic sense but rather a key step in the catabolic breakdown of dietary PUFAs. The metabolic pathway responsible for its generation involves the core enzymes of the beta-oxidation spiral, supplemented by the action of essential auxiliary enzymes that resolve the complex double bond structures inherent to PUFAs. This guide provides an in-depth examination of this metabolic sequence, presenting quantitative data on key enzymes, detailed experimental protocols for their study, and visual representations of the involved pathways and workflows to support further research and therapeutic development.

Introduction

The mitochondrial beta-oxidation of fatty acids is a central pathway for energy production in mammals. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the breakdown of unsaturated fatty acids, such as the essential fatty acid linoleic acid, requires additional enzymatic machinery to handle the presence and specific configurations of double bonds. The formation of this compound is a pivotal point in this process, arising after several cycles of conventional beta-oxidation of linoleoyl-CoA. This intermediate's unique structure necessitates the action of specialized auxiliary enzymes to be further metabolized. Understanding the intricacies of this pathway is critical for elucidating the complete picture of lipid metabolism and for developing therapeutic strategies for metabolic disorders.

The Metabolic Pathway: From Linoleic Acid to this compound

The generation of this compound from linoleic acid (18:2, cis-Δ⁹, cis-Δ¹²) occurs within the mitochondrial matrix and can be delineated into the following stages:

Stage 1: Initial Rounds of Beta-Oxidation

-

Activation: Linoleic acid is first activated to linoleoyl-CoA in the cytoplasm by an acyl-CoA synthetase.

-

Mitochondrial Transport: Linoleoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.

-

Three Cycles of Beta-Oxidation: Linoleoyl-CoA undergoes three complete cycles of beta-oxidation. Each cycle consists of four reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase, respectively. Each cycle shortens the fatty acyl-CoA chain by two carbons and produces one molecule each of FADH₂, NADH, and acetyl-CoA.

-

Formation of a Problematic Intermediate: After three cycles, the initial 18-carbon linoleoyl-CoA is converted to a 12-carbon intermediate, cis-Δ³-cis-Δ⁶-dodecadienoyl-CoA. The cis-Δ³ double bond of this intermediate cannot be processed by the next enzyme in the standard beta-oxidation pathway, acyl-CoA dehydrogenase.

Stage 2: Action of Auxiliary Enzymes

-

Isomerization: The enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond. This reaction converts cis-Δ³-cis-Δ⁶-dodecadienoyl-CoA into the key intermediate, This compound .

The following diagram illustrates this metabolic sequence:

Quantitative Data on Key Enzymes

The efficiency and regulation of this pathway are dictated by the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for the key auxiliary enzyme, 2,4-dienoyl-CoA reductase, which acts on a subsequent intermediate. Data for Δ³,Δ²-enoyl-CoA isomerase with the specific dodecadienoyl-CoA intermediate is less readily available in a consolidated format.

| Enzyme | Organism/Tissue | Substrate | KM (µM) | Vmax (µmol/min/mg) | Reference |

| Mitochondrial 2,4-dienoyl-CoA Reductase | Human | 2,4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 | [1] |

| Human | 2,4-Decadienoyl-CoA | 6.22 ± 2.0 | 0.74 ± 0.07 | [1] | |

| Human | NADPH | 60.5 ± 19.7 | - | [1] | |

| Mitochondrial 2,4-dienoyl-CoA Reductase | Rat Liver | trans-2,trans-4-Hexadienoyl-CoA | 0.46 | 2.1 s-1 (turnover number) | [2] |

| Rat Liver | NADPH | 2.5 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity measurement of key enzymes, as well as the analysis of fatty acyl-CoA intermediates.

Expression and Purification of Recombinant Human Mitochondrial 2,4-Dienoyl-CoA Reductase

This protocol is adapted from studies involving the overexpression of the enzyme in E. coli.[1]

Objective: To obtain a highly purified and active truncated form of human mitochondrial 2,4-dienoyl-CoA reductase.

Materials:

-

pUC18::DECR plasmid containing the full-length human mitochondrial 2,4-dienoyl-CoA reductase cDNA.

-

pLM1 expression vector.

-

E. coli expression host (e.g., BL21(DE3)).

-

PCR primers with flanking restriction sites and a C-terminal His6-tag sequence.

-

Restriction enzymes and T4 DNA ligase.

-

LB medium and IPTG.

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Ni-NTA HiTrap chelating column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

SDS-PAGE reagents.

Procedure:

-

Subcloning: a. Use PCR to amplify the coding sequence for the mature form of the reductase from the pUC18::DECR plasmid. Design primers to introduce appropriate restriction sites and a C-terminal His6-tag. b. Digest the PCR product and the pLM1 expression vector with the corresponding restriction enzymes. c. Ligate the digested insert into the pLM1 vector and transform into a cloning host for sequence verification.

-

Expression: a. Transform the verified expression plasmid into an E. coli expression strain. b. Grow a starter culture overnight in LB medium containing the appropriate antibiotic. c. Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at 30°C. e. Harvest the cells by centrifugation.

-

Purification: a. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. b. Clarify the lysate by centrifugation. c. Apply the supernatant to a pre-equilibrated Ni-NTA HiTrap chelating column. d. Wash the column extensively with wash buffer to remove unbound proteins. e. Elute the His-tagged reductase with elution buffer. f. Analyze the purified protein by SDS-PAGE to assess purity. g. Dialyze the purified protein against a suitable storage buffer.

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is a standard method for measuring the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance of NADPH.[3][4]

Objective: To determine the enzymatic activity of 2,4-dienoyl-CoA reductase.

Principle: The enzyme catalyzes the reduction of a 2,4-dienoyl-CoA substrate using NADPH as a cofactor. The oxidation of NADPH to NADP⁺ is accompanied by a decrease in absorbance at 340 nm.

Materials:

-

Purified 2,4-dienoyl-CoA reductase.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

NADPH solution.

-

Substrate solution (e.g., 2,4-hexadienoyl-CoA or 2,4-decadienoyl-CoA).

-

UV-visible spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and NADPH to a final concentration of approximately 150 µM.

-

Add a known amount of the purified enzyme to the reaction mixture and mix gently.

-

Initiate the reaction by adding the 2,4-dienoyl-CoA substrate (e.g., to a final concentration of 60 µM).

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 22°C) for several minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

-

Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

HPLC-Based Analysis of Fatty Acyl-CoA Esters

This protocol provides a general framework for the separation and quantification of fatty acyl-CoA species.[5][6]

Objective: To analyze the profile of fatty acyl-CoA intermediates from biological samples.

Materials:

-

Biological sample (e.g., isolated mitochondria, cell lysate).

-

Extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9).

-

Organic solvents (acetonitrile, isopropanol, methanol).

-

Internal standard (e.g., heptadecanoyl-CoA).

-

HPLC system with a C18 reverse-phase column.

-

Mobile phase A (e.g., 15 mM ammonium (B1175870) hydroxide (B78521) in water).

-

Mobile phase B (e.g., 15 mM ammonium hydroxide in acetonitrile).

-

UV detector or mass spectrometer.

Procedure:

-

Extraction: a. Homogenize the biological sample in cold extraction buffer containing the internal standard. b. Add a mixture of acetonitrile:isopropanol:methanol and vortex thoroughly. c. Centrifuge to pellet the precipitate and collect the supernatant. d. Repeat the extraction of the pellet. e. Combine the supernatants and dry under a stream of nitrogen.

-

HPLC Analysis: a. Reconstitute the dried extract in a suitable solvent. b. Inject the sample onto a C18 reverse-phase column. c. Elute the acyl-CoA esters using a gradient of mobile phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic long-chain species. d. Detect the eluting compounds using a UV detector at 260 nm (for the adenine (B156593) ring of CoA) or by mass spectrometry for more specific identification and quantification.

-

Quantification: a. Identify the peaks corresponding to the different acyl-CoA species based on their retention times compared to standards. b. Quantify the amount of each species by integrating the peak area and comparing it to the peak area of the internal standard and a standard curve.

Conclusion

The formation of this compound represents a critical juncture in the beta-oxidation of linoleic acid in mammalian mitochondria. The pathway relies on the coordinated action of the core beta-oxidation enzymes and the indispensable auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase. The subsequent metabolism of the resulting dienoyl-CoA intermediates requires further specialized enzymes like 2,4-dienoyl-CoA reductase. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating lipid metabolism, metabolic diseases, and potential therapeutic interventions. Further research is warranted to fully elucidate the kinetic properties of all enzymes involved in this pathway with their specific physiological substrates and to understand the regulatory mechanisms that govern the flux through this metabolic route.

References

- 1. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enzymatic Cascade in Insect Pheromone Synthesis: A Focus on Dodecadienyl Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Insect chemical communication, a cornerstone of their reproductive and social behaviors, is primarily mediated by a diverse array of pheromones. Among these, fatty acid-derived pheromones, particularly those with a C12 backbone and conjugated double bonds, are prevalent in numerous moth species. This technical guide delves into the intricate biosynthetic pathways responsible for the production of these critical signaling molecules. While the specific role of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA in insect pheromone synthesis is not established in the current scientific literature, this document will explore the well-characterized biosynthesis of structurally related and biologically significant dodecadienyl pheromones. We will dissect the enzymatic machinery, including desaturases, chain-shortening enzymes, fatty acyl-CoA reductases (FARs), and acetyltransferases, that collaboratively assemble these precise chemical signals. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in chemical ecology and drug development.

Introduction

The precise chemical structures of insect sex pheromones are crucial for species-specific mate recognition and reproductive isolation. The biosynthesis of these compounds from common fatty acid precursors involves a series of enzymatic modifications that introduce specific double bond configurations, adjust chain length, and add functional groups. This guide focuses on the synthesis of dodecadienyl pheromones, which are key components in the pheromone blends of several economically important pest species, including the European grapevine moth (Lobesia botrana) and the codling moth (Cydia pomonella). Understanding these biosynthetic pathways offers opportunities for the development of novel and sustainable pest management strategies through the disruption of pheromone production or the biotechnological synthesis of pheromones for monitoring and mating disruption.

Biosynthesis of Dodecadienyl Pheromones

The synthesis of C12 dienols and diene acetates originates from primary fatty acid metabolism, typically from palmitoyl-CoA (C16) or stearoyl-CoA (C18). The final pheromone structure is achieved through a coordinated series of enzymatic reactions.

Key Enzymatic Steps

The primary enzymatic reactions involved in the biosynthesis of dodecadienyl pheromones are:

-

Fatty Acyl-CoA Desaturation: Introduction of double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl-CoA chain. This is a critical step in determining the identity of the pheromone.

-

Chain Shortening (β-oxidation): Peroxisomal β-oxidation is often employed to shorten the carbon chain of the fatty acyl-CoA precursor to the desired length (e.g., from C14 to C12).

-

Fatty Acyl-CoA Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by the action of fatty acyl-CoA reductases (FARs).

-

Acetylation: In cases where the pheromone is an acetate (B1210297) ester, a final acetylation step is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AT).

Case Study: Lobesia botrana (European Grapevine Moth)

The major component of the L. botrana sex pheromone is (E,Z)-7,9-dodecadienyl acetate. Its biosynthesis is a multi-step process involving several key enzymes.[1][2][3][4][5][6]

Proposed Biosynthetic Pathway:

The pathway begins with tetradecanoyl-CoA (C14). A Δ11-desaturase introduces a double bond to produce (Z)-11-tetradecenoyl-CoA.[2][3] This is followed by a cycle of β-oxidation, which shortens the chain by two carbons to yield (Z)-9-dodecenoyl-CoA.[2][3][4] A subsequent, yet to be fully characterized, Δ7-desaturase is proposed to introduce the second double bond at the 7th position with an (E)-configuration, resulting in (E,Z)-7,9-dodecadienoyl-CoA. This precursor is then reduced by a FAR to (E,Z)-7,9-dodecadien-1-ol, and finally acetylated to the active pheromone component.[2][3]

Diagram: Proposed Biosynthetic Pathway of (E,Z)-7,9-dodecadienyl acetate in Lobesia botrana

Caption: Biosynthesis of L. botrana pheromone.

Case Study: Cydia pomonella (Codling Moth)

The codling moth utilizes (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone, as its primary sex pheromone.[7][8][9][10] The biosynthesis of this conjugated diene involves a unique bifunctional desaturase.

Proposed Biosynthetic Pathway:

The synthesis of codlemone is believed to start from a C12 saturated fatty acyl-CoA precursor. A single, highly specialized Δ9-desaturase, designated Cpo_CPRQ, is responsible for the introduction of both double bonds.[7] This enzyme first introduces an (E)-9 double bond and subsequently a conjugated (E)-10 double bond into the C12 acyl chain, producing (E,E)-8,10-dodecadienoyl-CoA. This precursor is then reduced by a fatty acyl-CoA reductase to yield the final pheromone, codlemone.[7][9]

Diagram: Proposed Biosynthetic Pathway of Codlemone in Cydia pomonella

Caption: Biosynthesis of C. pomonella pheromone.

Quantitative Data on Pheromone Precursor Production

The biotechnological production of insect pheromones and their precursors in engineered organisms provides valuable quantitative data on the efficiency of the biosynthetic enzymes.

| Organism | Engineered Enzymes | Precursor/Pheromone Produced | Titer/Yield | Reference |

| Yarrowia lipolytica | D. melanogaster Dmd9 desaturase, L. botrana Lbo_31670 oxidase, H. armigera HarFAR reductase | (Z)-7-dodecenol | 0.10 ± 0.02 mg/L | [11] |

| Yarrowia lipolytica | L. botrana Lbo_PPTQ desaturase, L. botrana Lbo_31670 oxidase, H. armigera HarFAR reductase | (Z)-9-dodecenol | 0.21 ± 0.03 mg/L | [11] |

| Camelina sativa (T2 generation) | U. californica UcTE thioesterase, C. pomonella Cpo_CPRQ desaturase | (E,E)-8,10-dodecadienoic acid | 5.5% of total fatty acids | [7][9] |

| Camelina sativa (T2 generation) | U. californica UcTE thioesterase, C. pomonella Cpo_CPRQ desaturase | (E)-9-dodecenoic acid | 9.4% of total fatty acids | [7][9] |

Experimental Protocols

In Vivo Labeling for Pathway Elucidation in L. botrana

Objective: To trace the metabolic fate of potential precursors in the biosynthesis of (E,Z)-7,9-dodecadienyl acetate.

Methodology:

-

Preparation of Labeled Precursors: Deuterium-labeled fatty acids (e.g., D3-14:acid) are synthesized or purchased.

-

Topical Application: Approximately 1 hour into the scotophase (dark period), a small volume (e.g., 0.4 µl) of the labeled precursor dissolved in a suitable solvent (e.g., DMSO) is topically applied to the pheromone gland of female moths.[4]

-

Incubation: The moths are incubated for a specific period (e.g., 1 hour) to allow for metabolic conversion.

-

Pheromone Gland Extraction: The pheromone glands are excised, and a pool of glands (e.g., five) is extracted with a non-polar solvent like n-heptane.[4]

-

Analysis: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the labeled pheromone components and intermediates.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To determine the function and substrate specificity of candidate enzymes (e.g., desaturases, FARs) identified from pheromone gland transcriptomes.

Methodology (Yeast Expression System):

-

Gene Cloning: The open reading frame of the candidate gene is amplified by PCR and cloned into a yeast expression vector (e.g., under the control of an inducible promoter).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Culture and Induction: The transformed yeast is cultured, and gene expression is induced.

-

Substrate Feeding: The yeast culture is supplemented with a potential fatty acid precursor (e.g., methyl myristate).

-

Lipid Extraction and Analysis: After a period of incubation, the yeast cells and culture medium are harvested, and lipids are extracted. The fatty acid methyl esters (FAMEs) are prepared and analyzed by GC-MS to identify the products of the heterologously expressed enzyme.

Diagram: Experimental Workflow for Functional Characterization of Pheromone Biosynthesis Enzymes

Caption: Workflow for enzyme characterization.

The Role of this compound: An Unresolved Question

Despite the detailed understanding of the biosynthesis of several dodecadienyl pheromones, the specific intermediate this compound has not been identified as a direct precursor in the characterized pathways of major moth pests. The double bond positions (2,6) and their configuration in this molecule do not align with the known structures of the final pheromone products (e.g., 7,9-dienes or 8,10-dienes) or their immediate precursors.

While enzymes capable of producing a trans-2, cis-6 diene structure may exist in insects, their involvement in pheromone biosynthesis remains to be demonstrated. Further research, including broader surveys of pheromone structures across a wider range of insect taxa and detailed characterization of the substrate specificities of the full suite of biosynthetic enzymes, is required to determine if this particular acyl-CoA derivative plays a role in insect chemical communication.

Conclusion and Future Directions

The biosynthesis of dodecadienyl insect pheromones is a testament to the evolutionary plasticity of fatty acid metabolism. Through the coordinated action of a suite of specialized enzymes, insects can generate a vast diversity of chemical signals from simple precursors. While significant progress has been made in elucidating these pathways in key species, many of the enzymes, particularly reductases and acetyltransferases, remain to be functionally characterized in detail. Future research should focus on:

-

Comprehensive Enzyme Characterization: Determining the substrate specificities and kinetic properties of the reductases and acetyltransferases involved in dodecadienyl pheromone synthesis.

-

Discovery of Novel Pathways: Investigating the pheromone biosynthetic pathways in a broader range of insect species to uncover novel enzymatic reactions and intermediates.

-

Biotechnological Applications: Leveraging the knowledge of these pathways to optimize the production of pheromones in microbial and plant-based systems for sustainable pest control.

By continuing to unravel the complexities of insect pheromone biosynthesis, the scientific community can pave the way for innovative and environmentally benign approaches to managing insect populations and protecting agricultural resources.

References

- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 8. researchgate.net [researchgate.net]

- 9. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pherobase Synthesis - E8E10-12OH | C12H22O [pherobase.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA: Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, also known as (2E,6Z)-dodeca-2,6-dienoyl-CoA, is a crucial intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its formation and subsequent metabolism are vital for the complete energy extraction from these essential dietary fats. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of this dienoyl-CoA thioester. It details its role in metabolic pathways, the enzymes involved in its transformation, and methodologies for its study. This document is intended to serve as a foundational resource for researchers in metabolism, drug discovery, and related fields who are investigating fatty acid oxidation and its implications in health and disease.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process in most organisms. While the oxidation of saturated fatty acids follows a straightforward four-step cycle, the degradation of unsaturated fatty acids, which contain one or more double bonds, requires the action of auxiliary enzymes to handle the non-standard configurations of the intermediates. This compound is a key intermediate that arises during the breakdown of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The proper processing of this metabolite is critical for maintaining metabolic homeostasis.

Natural Occurrence

This compound is a naturally occurring metabolite found in organisms that metabolize linoleic acid, including humans and mice.[1] It is an intermediate in the mitochondrial beta-oxidation pathway and is expected to be present in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. However, due to its transient nature as a metabolic intermediate, its steady-state concentrations are generally low and challenging to quantify.

Table 1: Summary of Tissues with Expected Presence of this compound

| Tissue | Primary Metabolic Function | Rationale for Presence |

| Liver | Central hub for fatty acid metabolism, including beta-oxidation and ketogenesis. | High capacity for linoleic acid uptake and degradation. |

| Heart | Primarily relies on fatty acid oxidation for continuous energy supply. | High demand for energy from fat breakdown. |

| Skeletal Muscle | Utilizes fatty acids as a major energy source, especially during prolonged exercise and fasting. | Significant rates of beta-oxidation to fuel muscle contraction. |

| Brown Adipose Tissue | Specialized for thermogenesis, which is fueled by high rates of fatty acid oxidation. | Active breakdown of fatty acids to generate heat. |

Note: While the presence of this compound is biochemically predicted in these tissues, specific quantitative data on its concentration are scarce in the current scientific literature.

Biosynthesis and Metabolism: The Beta-Oxidation of Linoleic Acid

This compound is formed during the beta-oxidation of linoleoyl-CoA. The initial cycles of beta-oxidation proceed normally until the cis-double bonds of the original linoleic acid molecule enter the core pathway, creating intermediates that are not substrates for the standard enzymes.

The formation of this compound is a critical step in overcoming one of these hurdles. The pathway is as follows:

-

Linoleoyl-CoA undergoes three rounds of beta-oxidation, yielding three molecules of acetyl-CoA and the intermediate cis-3,cis-6-dodecadienoyl-CoA .

-

The enzyme Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8) then catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming This compound .[2] This product can now be acted upon by the next enzyme in the beta-oxidation spiral.

The subsequent metabolism of this compound involves the following steps:

-

Acyl-CoA dehydrogenase acts on the trans-2 double bond, creating a conjugated 2-trans,4-trans,6-cis-dodecatrienoyl-CoA .

-

This intermediate is then reduced by 2,4-dienoyl-CoA reductase (EC 1.3.1.34) using NADPH to form trans-3,cis-6-dodecadienoyl-CoA .

-

Finally, Δ3,Δ2-enoyl-CoA isomerase again acts to convert this intermediate into trans-2,cis-6-dodecadienoyl-CoA , which can then re-enter the main beta-oxidation pathway.

Biological Significance

The primary biological significance of this compound lies in its essential role as an intermediate in the complete catabolism of linoleic acid and other polyunsaturated fatty acids with similar double bond structures. Without the enzymatic machinery to process this intermediate, the beta-oxidation of these fatty acids would be blocked, leading to the accumulation of toxic intermediates and an energy deficit.

Deficiencies in the enzymes responsible for its metabolism, such as 2,4-dienoyl-CoA reductase, can lead to inherited metabolic disorders characterized by hypotonia, poor feeding, and vomiting.

While its role as a metabolic intermediate is well-established, further research is needed to explore potential signaling or regulatory functions of this compound or other medium-chain dienoyl-CoAs. It is known that other acyl-CoA species can act as allosteric regulators of enzymes and transcription factors, influencing cellular processes beyond energy metabolism.

Experimental Protocols

Quantification of this compound by LC-MS/MS

5.1.1. Sample Preparation

-

Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80:20 methanol (B129727):water or acetonitrile (B52724):isopropanol:water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA).

-

Cell Extraction: For cultured cells, rapidly aspirate the culture medium and wash the cells with ice-cold saline. Immediately add the cold extraction solvent with the internal standard to the culture dish. Scrape the cells and collect the extract.

-

Protein Precipitation and Extraction: Centrifuge the homogenate/extract at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris. Collect the supernatant containing the acyl-CoAs.

-

Solid-Phase Extraction (SPE): Further purification and concentration can be achieved using a C18 SPE cartridge. Condition the cartridge with methanol and then with water. Load the supernatant, wash with water, and elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of a solvent compatible with the LC mobile phase.

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

-

Mobile Phase A: An aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and a weak acid (e.g., formic acid or acetic acid).

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol.

-

Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.

-

Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For this compound (C33H54N7O17P3S, exact mass: 945.2510), the precursor ion would be [M+H]+ at m/z 946.258. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety would be monitored.

-

Enzyme Assays

5.2.1. Δ3,Δ2-Enoyl-CoA Isomerase Assay

The activity of Δ3,Δ2-enoyl-CoA isomerase can be measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm due to the conversion of a cis-3-enoyl-CoA substrate to a trans-2-enoyl-CoA product.

-

Principle: The conjugated double bond system in the trans-2-enoyl-CoA product has a lower molar absorptivity at 263 nm than the isolated double bond in the cis-3-enoyl-CoA substrate.

-

Reagents:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: A suitable cis-3-enoyl-CoA, such as cis-3-hexenoyl-CoA or cis-3-octenoyl-CoA.

-

Enzyme source (e.g., purified enzyme or mitochondrial extract).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the substrate in a quartz cuvette.

-

Initiate the reaction by adding the enzyme source.

-

Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

-

5.2.2. 2,4-Dienoyl-CoA Reductase Assay

The activity of 2,4-dienoyl-CoA reductase can be determined by monitoring the oxidation of NADPH to NADP+ at 340 nm.

-

Principle: The enzyme utilizes NADPH as a cofactor to reduce the 2,4-dienoyl-CoA substrate. The decrease in NADPH concentration is directly proportional to the enzyme activity.

-

Reagents:

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

NADPH

-

Substrate: A 2,4-dienoyl-CoA, such as 2,4-hexadienoyl-CoA or 2,4-decadienoyl-CoA.

-

Enzyme source.

-

-

Procedure:

-

Combine the assay buffer, NADPH, and enzyme source in a cuvette.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Conclusion and Future Directions

This compound is a pivotal, albeit transient, intermediate in the mitochondrial beta-oxidation of linoleic acid. Its efficient metabolism is essential for energy homeostasis and the prevention of metabolic stress. While its role in fatty acid catabolism is well-understood, several areas warrant further investigation. The development of sensitive and robust analytical methods for the routine quantification of this and other unsaturated acyl-CoA intermediates in various tissues would provide valuable insights into the regulation of fatty acid oxidation in health and disease. Furthermore, exploring the potential signaling roles of medium-chain dienoyl-CoAs could uncover novel regulatory mechanisms in cellular metabolism. A deeper understanding of the factors that influence the flux through this metabolic juncture may open new avenues for therapeutic intervention in metabolic disorders.

References

The Enzymatic Conversion of Linoleic Acid to (2-trans,6-cis)-Dodeca-2,6-dienoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic degradation of polyunsaturated fatty acids, such as linoleic acid, is a critical bioenergetic process requiring a series of specialized enzymatic reactions to handle the complexities of their double bond structures. This technical guide provides an in-depth exploration of the enzymatic pathway leading to the formation of the specific intermediate, (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, from linoleic acid. This process involves the initial cycles of mitochondrial β-oxidation, followed by the crucial intervention of auxiliary enzymes, namely Δ³,Δ²-enoyl-CoA isomerase. Subsequent steps in the complete oxidation of linoleic acid necessitate the action of 2,4-dienoyl-CoA reductase. This document details the core biochemical transformations, presents available quantitative enzymatic data, outlines detailed experimental protocols for key assays, and illustrates the metabolic and regulatory pathways using logical diagrams. This guide is intended to serve as a comprehensive resource for researchers in lipid metabolism, drug discovery, and related fields.

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a vital component of cellular membranes and a precursor for various signaling molecules. Its catabolism for energy production occurs primarily through the mitochondrial β-oxidation pathway. However, the presence of cis double bonds in its structure at positions Δ⁹ and Δ¹² presents a challenge to the stereospecificity of the core β-oxidation enzymes. This necessitates the involvement of auxiliary enzymes to reconfigure the double bonds, allowing the catabolic spiral to proceed.

A key intermediate in this pathway is this compound. Its formation is a critical juncture in the breakdown of linoleic acid, highlighting the role of isomerases in processing complex fatty acid structures. Understanding the enzymatic steps leading to and succeeding this intermediate is crucial for elucidating the complete picture of polyunsaturated fatty acid metabolism and its regulation. Dysregulation of this pathway has been implicated in various metabolic disorders, making the enzymes involved potential targets for therapeutic intervention.

The Enzymatic Pathway from Linoleic Acid

The conversion of linoleic acid to this compound is not a direct enzymatic step but rather a multi-enzyme process integrated within the initial stages of β-oxidation.

Step 1: Activation and Transport

Linoleic acid is first activated to linoleoyl-CoA in the cytoplasm by an acyl-CoA synthetase. This activated fatty acid is then transported into the mitochondrial matrix via the carnitine shuttle system.

Step 2: Initial β-Oxidation Cycles

Once in the mitochondria, linoleoyl-CoA undergoes three complete cycles of β-oxidation. Each cycle consists of four reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase, respectively. Each cycle shortens the fatty acyl chain by two carbons and produces one molecule each of FADH₂, NADH, and acetyl-CoA.

After three cycles, the initial 18-carbon linoleoyl-CoA is converted into a 12-carbon intermediate, cis-Δ³, cis-Δ⁶-dodecadienoyl-CoA. The cis-Δ³ double bond of this intermediate cannot be processed by the next enzyme in the sequence, enoyl-CoA hydratase, which requires a trans-Δ² double bond.

Step 3: Isomerization to this compound

This is the pivotal step where the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) comes into play. This isomerase catalyzes the conversion of the cis-Δ³ double bond to a trans-Δ² double bond, yielding This compound .[1] This product is now a suitable substrate for enoyl-CoA hydratase.

Step 4: Subsequent β-Oxidation and the Role of 2,4-Dienoyl-CoA Reductase

The this compound re-enters the β-oxidation pathway. Enoyl-CoA hydratase acts on the trans-Δ² double bond, followed by the action of 3-hydroxyacyl-CoA dehydrogenase. This leads to the formation of a new intermediate. After one more round of β-oxidation, a 10-carbon intermediate, 2-trans,4-cis-decadienoyl-CoA, is generated. The conjugated double bond system of this molecule is not a substrate for enoyl-CoA hydratase.

At this stage, another auxiliary enzyme, 2,4-dienoyl-CoA reductase (EC 1.3.1.34), is required. This NADPH-dependent enzyme reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA.[1][2] This product is then converted by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which can then re-enter and complete the β-oxidation spiral.[1]

Quantitative Data

The efficiency of the enzymatic conversions in the linoleic acid degradation pathway is described by their kinetic parameters. While specific data for every intermediate is not always available, the following tables summarize known kinetic data for the key auxiliary enzymes.

Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerases

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Rat Liver (Mitochondrial, Long-Chain) | 3-cis-Dodecenoyl-CoA | ~10-12 | - | - | [3] |

| Rat Liver (Mitochondrial, Short-Chain) | 3-cis-Hexenoyl-CoA | - | - | - | [4] |

| S. cerevisiae (Peroxisomal) | trans-3-Hexenoyl-CoA | 21.5 | 6.0 | 2.8 x 10⁵ | [5] |

| S. cerevisiae (Peroxisomal) | cis-3-Octenoyl-CoA | - | 16 µmol/min/mg | - | [5] |

| Plant Cotyledons | Various 3-enoyl-CoAs (C6-C12) | - | - | ~10⁶ | [1] |

Note: Data for the specific substrate cis-Δ³, cis-Δ⁶-dodecadienoyl-CoA is limited in the literature.

Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductases

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Human (Peroxisomal) | trans-2,trans-4-Decadienoyl-CoA | - | - | [6] |

| Human (Peroxisomal) | Short-chain acyl-CoAs | Higher Km (6-fold) vs C10+ | - | [6] |

| E. coli (FadH) | 2,4-Decadienoyl-CoA | - | - | [7] |

| Rat Liver (Mitochondrial) | trans-2,trans-4-Hexadienoyl-CoA | - | - | [8] |

| Rat Liver (Mitochondrial) | 5-Phenyl-2,4-pentadienoyl-CoA | - | - | [8] |

Note: The reductase can act on both 2-trans,4-cis and 2-trans,4-trans isomers.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the study of the enzymatic formation of this compound.

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the isomerization of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 1 mM EDTA.

-

Substrate: cis-3-Hexenoyl-CoA or other suitable 3-enoyl-CoA substrate (e.g., cis-3-octenoyl-CoA), typically at a concentration of 50-100 µM.

-

Enzyme: Purified or partially purified Δ³,Δ²-enoyl-CoA isomerase.

-

Spectrophotometer capable of reading at 263 nm.

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the assay buffer and the substrate.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately monitor the decrease in absorbance at 263 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance change.

-

The activity can be calculated using the molar extinction coefficient difference between the 3-enoyl-CoA and 2-enoyl-CoA.

Assay for 2,4-Dienoyl-CoA Reductase Activity

This spectrophotometric assay measures the substrate-dependent oxidation of NADPH, which is observed as a decrease in absorbance at 340 nm.[10]

Materials:

-

Assay Buffer: 50 mM PBS, pH 7.4, containing 100 µM EDTA.[10]

-

NADPH solution: 125 µM in assay buffer.[10]

-

Substrate: trans-2,trans-4-Decadienoyl-CoA or 5-phenyl-2,4-pentadienoyl-CoA (40 µM).[10][11]

-

Enzyme: Purified or partially purified 2,4-dienoyl-CoA reductase (e.g., 10 µg).[10]

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

In a cuvette, combine the assay buffer, NADPH solution, and the enzyme.

-

Pre-incubate the mixture for 20 minutes at room temperature.[10]

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm for 90 seconds.[10]

-

Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

HPLC Analysis of Dodecadienoyl-CoA Isomers

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying the various isomers of dodecadienoyl-CoA.

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector is required.

-

A C18 reversed-phase column is typically used for the separation of fatty acyl-CoAs.

Mobile Phase and Gradient:

-

A common mobile phase system consists of two solvents:

-

Solvent A: A buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 5.5).

-

Solvent B: Acetonitrile (B52724) or methanol.

-

-

A gradient elution is typically employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute the more hydrophobic acyl-CoAs.

Sample Preparation:

-

Biological samples (e.g., mitochondrial extracts) need to be deproteinized, typically by adding a cold organic solvent like acetonitrile or perchloric acid.

-

The supernatant containing the acyl-CoAs is then collected and can be concentrated if necessary.

Detection:

-

Acyl-CoAs can be detected by their UV absorbance at around 260 nm, corresponding to the adenine (B156593) moiety of the coenzyme A.

Workflow:

Regulation of the Pathway

The enzymatic pathway for linoleic acid degradation is tightly regulated at the transcriptional level to meet the cell's energetic demands and to prevent the accumulation of potentially toxic intermediates.

Transcriptional Regulation

The expression of the genes encoding the enzymes of β-oxidation, including the auxiliary enzymes, is primarily controlled by two key families of transcription factors:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Specifically, PPARα is a major regulator of fatty acid catabolism.[12][13] When activated by fatty acids or their derivatives (including linoleic acid), PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription. This leads to an increased capacity for β-oxidation.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): In contrast, SREBP-1c is a key regulator of lipogenesis.[14][15] High levels of insulin (B600854) promote the activity of SREBP-1c, leading to increased fatty acid synthesis. Conversely, polyunsaturated fatty acids, including linoleic acid, have been shown to suppress the activity of SREBP-1c, thereby reducing lipogenesis and favoring fatty acid oxidation.[14][15]

The interplay between PPARα and SREBP-1c provides a crucial mechanism for maintaining lipid homeostasis.

References

- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. portlandpress.com [portlandpress.com]

- 4. Delta 3,delta 2-enoyl-CoA isomerases. Characterization of the mitochondrial isoenzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 6. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of intermediates in the peroxisomal beta-oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unraveling the Enigmatic Role of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity, represent a growing global health crisis. At the heart of these conditions lies a complex interplay of genetic predisposition and environmental factors, culminating in dysregulated energy metabolism. While the roles of major lipid and carbohydrate pathways have been extensively studied, the contribution of specific, less abundant metabolic intermediates remains an area of active investigation. This technical guide delves into the emerging science surrounding (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, a specific intermediate in the β-oxidation of polyunsaturated fatty acids. We will explore its metabolic context, the profound implications of its impaired processing, and the experimental methodologies required to investigate its potential as a biomarker and therapeutic target in metabolic diseases.

Introduction: The Significance of Polyunsaturated Fatty Acid Metabolism

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and signaling molecules. Their catabolism through mitochondrial β-oxidation is a critical source of energy. However, the presence of double bonds in PUFAs necessitates a set of auxiliary enzymes to reconfigure the intermediates for processing by the core β-oxidation machinery. One such critical intermediate is this compound, which arises from the degradation of linoleic acid and other PUFAs with double bonds at even-numbered positions.

This compound is an unsaturated fatty acyl-CoA that is a normal human and mouse metabolite[1]. Its proper metabolism is contingent on the enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme catalyzes the reduction of the dienoyl-CoA to a trans-3-enoyl-CoA, which can then be isomerized and re-enter the main β-oxidation spiral.

The Link to Metabolic Disorders: Insights from 2,4-dienoyl-CoA Reductase Deficiency

A direct, causative link between elevated levels of this compound and common metabolic disorders in the general population is an area of ongoing research. However, compelling indirect evidence for its importance comes from the rare genetic disorder, 2,4-dienoyl-CoA reductase deficiency (DECRD) .

DECRD is an autosomal recessive inborn error of PUFA and lysine (B10760008) metabolism that leads to mitochondrial dysfunction. Affected individuals present with severe encephalopathy and metabolic abnormalities in early infancy. Laboratory findings in DECRD patients consistently show elevated levels of C10:2 carnitine (2-trans,4-cis-decadienoylcarnitine) , a downstream metabolite of the accumulating dienoyl-CoA intermediates[2]. This highlights the critical role of DECR in preventing the buildup of these specific fatty acid metabolites.

Animal models have further elucidated the metabolic consequences of impaired DECR function. Mice with a deficiency in mitochondrial 2,4-dienoyl-CoA reductase exhibit severe hypoglycemia, stress intolerance, and hepatic steatosis, with an accumulation of unsaturated fatty acids in the liver. These findings underscore the indispensability of proper dienoyl-CoA metabolism for maintaining metabolic homeostasis, particularly during periods of metabolic stress such as fasting.

Quantitative Data from Preclinical Models

While data on the absolute concentrations of this compound in metabolic disease models are scarce, studies on DECR deficient mice provide valuable insights into the magnitude of dysregulation. The following table summarizes key findings from these preclinical studies.

| Parameter | Wild-Type Mice (Fasted) | DECR Deficient Mice (Fasted) | Fold Change | Reference |

| Serum Decadienoylcarnitine (C10:2) | Not Reported | Significantly Increased | - | --INVALID-LINK-- |

| Hepatic Triacylglycerol Content | Baseline | Increased | - | --INVALID-LINK-- |

| Liver Unsaturated Fatty Acid Content | Baseline | Significantly Increased | - | --INVALID-LINK-- |

| Blood Glucose | Normal | Severely Decreased | - | --INVALID-LINK-- |

Signaling Pathways and Molecular Mechanisms

The accumulation of this compound and related intermediates due to impaired β-oxidation can have profound effects on cellular signaling, contributing to the pathophysiology of metabolic disorders.

Impaired Insulin (B600854) Signaling

A growing body of evidence suggests that the accumulation of intracellular lipid intermediates, including long-chain acyl-CoAs, can lead to insulin resistance[3]. This is thought to occur through several mechanisms, including the activation of protein kinase C (PKC) isoforms that can phosphorylate and inhibit key components of the insulin signaling cascade, such as the insulin receptor substrate-1 (IRS-1). The resulting "lipotoxicity" impairs glucose uptake and utilization, a hallmark of type 2 diabetes[4][5]. Incomplete fatty acid oxidation, which leads to the buildup of acylcarnitines, has been directly implicated in the development of muscle insulin resistance[5][6].

Caption: Impaired β-oxidation and insulin resistance.

Mitochondrial Dysfunction and Oxidative Stress

The inefficient processing of fatty acids can lead to mitochondrial stress, characterized by an imbalance between substrate influx and the capacity of the tricarboxylic acid (TCA) cycle and electron transport chain. This can result in the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Mitochondrial dysfunction is a common feature of metabolic diseases and is thought to contribute to their progression.

References

- 1. This compound | C33H54N7O17P3S | CID 11966194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid Partitioning, Incomplete Fatty Acid Oxidation, and Insulin Signal Transduction in Primary Human Muscle Cells: Effects of Severe Obesity, Fatty Acid Incubation, and Fatty Acid Translocase/CD36 Overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Tissue-specific expression of enzymes metabolizing (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA.

An In-depth Technical Guide to the Tissue-Specific Expression of Enzymes Metabolizing (2-trans,6-cis)-Dodeca-2,6-dienoyl-CoA

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of polyunsaturated fatty acids (PUFAs) is a critical biological process, with intermediates playing significant roles in cellular signaling and energy homeostasis. This compound is a key intermediate in the β-oxidation of linoleic acid, a common omega-6 fatty acid. Its degradation requires a specific set of auxiliary enzymes whose expression levels vary significantly across different tissues. This document provides a comprehensive overview of the metabolic pathway, the primary enzymes involved, their tissue-specific expression profiles, detailed experimental protocols for their analysis, and the transcriptional regulation governing these processes. This guide is intended to serve as a technical resource for professionals engaged in metabolic research and the development of therapeutics targeting fatty acid oxidation pathways.

Core Metabolic Pathway

This compound is an intermediate formed during the β-oxidation of linoleoyl-CoA (C18:2, cis-Δ⁹,cis-Δ¹²). The pathway involves the core β-oxidation cycle along with three auxiliary enzymes required to handle the cis-double bonds at unconventional positions. The key enzymes whose tissue-specific expression is central to the metabolism of this intermediate are Δ³,Δ²-enoyl-CoA isomerase (ECI) and 2,4-dienoyl-CoA reductase (DECR) [1][2].

The metabolic cascade is as follows:

-

Initial β-Oxidation: Linoleoyl-CoA undergoes three standard cycles of β-oxidation, yielding three molecules of acetyl-CoA and forming dodeca-2,5-dienoyl-CoA (C12:2, cis-Δ³,cis-Δ⁶).

-

First Isomerization: The cis-Δ³ double bond is incompatible with the next enzyme in the cycle. Enoyl-CoA Isomerase (ECI) converts this intermediate to this compound[3].

-

Fourth β-Oxidation Cycle: This newly formed trans-Δ² intermediate undergoes one cycle of β-oxidation to produce another acetyl-CoA molecule and decenoyl-CoA (C10:1, cis-Δ⁴).

-

Formation of a Conjugated Diene: Acyl-CoA dehydrogenase acts on the cis-Δ⁴ intermediate, forming a conjugated 2-trans,4-cis-decadienoyl-CoA.

-

Reductase Action: This conjugated diene is a substrate for the NADPH-dependent 2,4-Dienoyl-CoA Reductase (DECR) , which reduces it to a 3-trans-decenoyl-CoA intermediate[1][3].

-

Second Isomerization: Enoyl-CoA Isomerase (ECI) acts again, converting the 3-trans-enoyl-CoA to 2-trans-enoyl-CoA.

-

Final β-Oxidation: The resulting 2-trans-enoyl-CoA is a standard substrate that can be completely degraded into five molecules of acetyl-CoA through the conventional β-oxidation pathway[4].

This intricate pathway highlights the indispensable roles of ECI and DECR in unlocking the energy stored in PUFAs.

Key Enzymes and Their Tissue-Specific Expression

The capacity of a given tissue to metabolize this compound is directly related to the expression and activity of 2,4-dienoyl-CoA reductase (DECR1) and enoyl-CoA isomerases (ECI1, ECI2). These enzymes are located in both mitochondria and peroxisomes[5][6].

2,4-Dienoyl-CoA Reductase 1 (DECR1)

DECR1 is an accessory enzyme of the β-oxidation pathway that uses NADPH to reduce 2,4-dienoyl-CoA esters, a critical step for processing PUFAs[1]. It is considered a rate-limiting enzyme in this auxiliary pathway[1].

Enoyl-CoA Delta Isomerase 1 & 2 (ECI1, ECI2)

ECI enzymes catalyze the crucial repositioning of double bonds in enoyl-CoA intermediates, converting them into substrates suitable for the core β-oxidation enzymes[2]. ECI1 is primarily mitochondrial, while ECI2 has been localized to both mitochondria and peroxisomes[5][7].

Quantitative Expression Data

The following tables summarize the mRNA expression levels of DECR1 and ECI1 in various human tissues, derived from the NCBI Gene database, which provides RNA sequencing data as Reads Per Kilobase of transcript, per Million mapped reads (RPKM). Comprehensive, directly comparable data on specific enzyme activity across multiple human tissues from a single study is limited; therefore, a separate table provides qualitative activity summaries based on available literature.

Table 1: mRNA Expression Levels (RPKM) in Human Tissues

| Tissue | DECR1 Expression (RPKM)[8] | ECI1 Expression (RPKM)[7] |

|---|---|---|

| Liver | 86.6 | 17.5 |

| Adipose Tissue | 60.8 | 17.9 |

| Kidney | 45.4 | 39.8 |

| Heart | 44.5 | 22.0 |

| Skeletal Muscle | 35.5 | 19.3 |

| Adrenal Gland | 35.1 | 18.6 |

| Colon | 29.5 | 22.9 |

| Small Intestine | 25.4 | 19.8 |

| Lung | 22.7 | 13.9 |

| Brain | 12.0 | 11.2 |

| Pancreas | 11.8 | 13.1 |

Table 2: Summary of Enzyme Activity in Tissues

| Enzyme | Tissue | Relative Activity/Presence | Reference |

|---|---|---|---|

| DECR1 | Liver | High activity | [9] |

| DECR1 | Heart | High expression suggested | [6] |

| DECR1 | Skeletal Muscle | Present | [9] |

| ECI1/ECI2 | Liver | Present in mitochondria & peroxisomes | [2][10] |

| ECI1/ECI2 | Heart | High expression suggested | [4] |

| ECI1/ECI2 | Kidney | High expression suggested |[7] |

Transcriptional Regulation by PPARα

The expression of genes involved in fatty acid oxidation, including those for auxiliary enzymes, is tightly regulated at the transcriptional level. The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a master regulator in this process[11][12]. PPARα is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[13]. Fatty acids and their CoA-esters act as natural ligands for PPARα[14]. In tissues with high metabolic activity like the liver, heart, and skeletal muscle, PPARα is highly expressed and plays a crucial role in upregulating the enzymatic machinery needed for fatty acid catabolism, particularly during periods of fasting or high-fat intake[4][15].

References

- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis | PLOS Genetics [journals.plos.org]

- 4. aocs.org [aocs.org]

- 5. ECI2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. 2,4-dienoyl-CoA reductase 1 - Wikipedia [en.wikipedia.org]

- 7. ECI1 enoyl-CoA delta isomerase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. DECR1 2,4-dienoyl-CoA reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω-Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Regulation of the (2-trans,6-cis)-Dodeca-2,6-Dienoyl-CoA Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway involving (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, a key intermediate in the β-oxidation of polyunsaturated fatty acids. The central focus of this document is the regulation of this pathway, with a detailed examination of the enzymatic control points, transcriptional regulation, and potential signaling pathway integrations. This guide is intended to serve as a resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, providing both foundational knowledge and detailed experimental methodologies.

Introduction

The catabolism of polyunsaturated fatty acids (PUFAs) is a critical process for energy homeostasis. Unlike saturated fatty acids, the β-oxidation of PUFAs requires a set of auxiliary enzymes to handle the non-standard configurations of double bonds. The metabolism of linoleic acid (18:2n-6), for instance, leads to the formation of various intermediates, including this compound. The efficient processing of this intermediate is crucial for the complete oxidation of the fatty acid chain. This guide delves into the intricate regulatory mechanisms governing the metabolic fate of this compound.

The Core Metabolic Pathway

The metabolism of this compound is an integral part of the mitochondrial fatty acid β-oxidation spiral. The key enzymatic step is catalyzed by 2,4-dienoyl-CoA reductase (DECR1) , a mitochondrial enzyme that reduces the conjugated diene system of 2,4-dienoyl-CoA thioesters.

The metabolic sequence is as follows:

-

Isomerization: A precursor, cis,cis-3,6-dodecadienoyl-CoA, is isomerized to this compound by dodecenoyl-CoA Δ-isomerase activity of the 3,2-trans-enoyl-CoA isomerase homodimer. This reaction occurs in the mitochondrial matrix.

-

Reduction: this compound is then acted upon by 2,4-dienoyl-CoA reductase (DECR1). This enzyme utilizes NADPH as a cofactor to reduce the conjugated double bonds, yielding trans-3-enoyl-CoA. This step is considered rate-limiting in the oxidation of certain PUFAs.

-

Further β-oxidation: The resulting trans-3-enoyl-CoA is subsequently isomerized to trans-2-enoyl-CoA by enoyl-CoA isomerase, allowing it to re-enter the conventional β-oxidation pathway for further degradation into acetyl-CoA units.

Regulation of the Pathway

The regulation of the this compound metabolic pathway is multifaceted, involving enzymatic control, transcriptional regulation, and integration with cellular signaling networks.

Enzymatic Regulation of 2,4-Dienoyl-CoA Reductase (DECR1)

DECR1 is the primary regulatory node in this pathway. Its activity is influenced by substrate availability and the cellular redox state (NADPH/NADP+ ratio).

Quantitative Data on Enzyme Kinetics:

| Substrate | Organism/Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| trans-2,trans-4-Hexadienoyl-CoA | Human peroxisomal DCR | 71.6 ± 0.27 | 1.75 ± 0.34 | [1] |

| trans-2,trans-4-Decadienoyl-CoA | Human peroxisomal DCR | 12.7 ± 0.21 | 1.05 ± 0.12 | [1] |

| trans-2,trans-4-Hexadienoyl-CoA | Rat liver mitochondria | Data not available | Data not available | [2] |

| 5-phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat liver mitochondria | Data not available | Data not available | [2] |

| This compound | Data not available | Data not available | Data not available |

Note: The Km values for peroxisomal DCR suggest a higher affinity for longer-chain substrates. Further research is required to determine the specific kinetic parameters for mitochondrial DECR1 with this compound.

Allosteric Regulation and Post-Translational Modifications:

Currently, there is limited direct evidence for allosteric regulation or post-translational modifications specifically modulating the activity of DECR1. However, the broader context of β-oxidation suggests that feedback inhibition by downstream metabolites or regulation by post-translational modifications such as acetylation or phosphorylation are plausible mechanisms that warrant further investigation.

Transcriptional Regulation

The expression of the DECR1 gene is a critical long-term regulatory mechanism. Several key transcription factors involved in lipid metabolism are implicated in controlling DECR1 expression.

Key Transcriptional Regulators:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A primary regulator of genes involved in fatty acid oxidation. PPARα is activated by fatty acids and their derivatives. The promoter of the DECR1 gene is a known target of PPARα.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor in lipogenesis, which is activated by insulin. While primarily associated with fatty acid synthesis, there is evidence of crosstalk with fatty acid oxidation pathways.

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by glucose, ChREBP regulates genes involved in glycolysis and lipogenesis. Its direct role in regulating DECR1 is less clear but may be part of a coordinated response to cellular energy status.

Integration with Cellular Signaling Pathways

The regulation of the this compound pathway is integrated with major cellular energy-sensing pathways.

-

AMP-Activated Protein Kinase (AMPK) Signaling: AMPK is a master regulator of cellular energy homeostasis. When activated by a high AMP/ATP ratio, AMPK promotes catabolic pathways like fatty acid oxidation. While direct phosphorylation of DECR1 by AMPK has not been demonstrated, AMPK can indirectly influence this pathway by increasing the expression of PPARα and inhibiting lipogenesis, thereby increasing the substrate flux towards β-oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway.

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase (DECR1) Activity

This protocol is adapted from established methods for measuring DECR1 activity.

Principle: The activity of DECR1 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the 2,4-dienoyl-CoA substrate.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

NADPH solution (10 mM in buffer)

-

This compound substrate (or other suitable 2,4-dienoyl-CoA substrate) solution (concentration to be determined based on Km)

-

Mitochondrial extract or purified DECR1 enzyme preparation

-

Bovine Serum Albumin (BSA) (1 mg/mL)

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

NADPH (final concentration 100-200 µM)

-

BSA (final concentration 0.1 mg/mL, to stabilize the enzyme)

-

Mitochondrial extract or purified DECR1 (amount to be optimized for a linear reaction rate)

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the reaction by adding the this compound substrate.

-

Measurement: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Reversed-phase C18 column

-

Mobile Phase A: Ammonium acetate (B1210297) or formate (B1220265) buffer in water

-

Mobile Phase B: Acetonitrile

-

Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Biological samples (cells, tissues)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in cold extraction solvent containing the internal standard.

-

Centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Elute the analytes using a gradient of Mobile Phase B. The gradient should be optimized to achieve good separation of the target analyte from other matrix components.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for this compound and the internal standard (Multiple Reaction Monitoring - MRM mode).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Quantify the amount of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion and Future Directions

The regulation of the this compound metabolic pathway is a critical aspect of polyunsaturated fatty acid catabolism. The enzyme 2,4-dienoyl-CoA reductase (DECR1) stands out as the central regulatory hub. While significant progress has been made in understanding the transcriptional control of fatty acid oxidation through master regulators like PPARα, several areas require further investigation.

Future research should focus on:

-

Determining the precise kinetic parameters of DECR1 with this compound.

-

Elucidating the direct regulatory roles of SREBP-1c and ChREBP on DECR1 gene expression.

-

Identifying and characterizing post-translational modifications of DECR1 that may modulate its activity.

-

Exploring the potential for allosteric regulation of DECR1.

A deeper understanding of these regulatory mechanisms will not only enhance our fundamental knowledge of lipid metabolism but also open new avenues for the development of therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

References

- 1. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemo-enzymatic synthesis of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, a valuable research tool for studying lipid metabolism and related drug development. The synthesis involves a two-step process: the chemical synthesis of the precursor fatty acid, (2-trans,6-cis)-dodeca-2,6-dienoic acid, followed by its enzymatic ligation to Coenzyme A (CoA) using a long-chain acyl-CoA synthetase (LACS). This method offers high stereoselectivity and yields, providing a reliable source of this specific unsaturated fatty acyl-CoA for various research applications.

Introduction

Unsaturated fatty acyl-CoAs are key intermediates in numerous metabolic pathways, including beta-oxidation, fatty acid synthesis, and the formation of signaling molecules. The specific isomer this compound is of interest for its potential role in specific enzymatic reactions and metabolic regulation. Its precise synthesis is crucial for accurate in vitro and in vivo studies. This protocol outlines a robust chemo-enzymatic approach that combines the precision of chemical synthesis for creating the specific diene stereochemistry with the efficiency and mild reaction conditions of enzymatic catalysis for the final CoA ligation.

Data Presentation

Table 1: Summary of Key Quantitative Data for the Chemo-enzymatic Synthesis

| Parameter | Chemical Synthesis of (2-trans,6-cis)-dodeca-2,6-dienoic acid | Enzymatic Ligation to CoA |

| Starting Materials | (Z)-1-bromo-1-hexene, 5-hexynoic acid | (2-trans,6-cis)-dodeca-2,6-dienoic acid, Coenzyme A |

| Key Reagents | n-Butyllithium, CuCN, Propargyl bromide | Long-chain acyl-CoA synthetase (LACS), ATP, MgCl2 |

| Typical Reaction Scale | 1-5 mmol | 1-10 µmol |

| Reaction Time | ~24 hours | 1-2 hours |

| Typical Yield | 40-60% | 70-90% |

| Purification Method | Flash column chromatography | High-Performance Liquid Chromatography (HPLC) |

| Final Product Purity | >95% | >98% |

Experimental Protocols

Part 1: Chemical Synthesis of (2-trans,6-cis)-dodeca-2,6-dienoic acid

This protocol is based on a stereoselective cross-coupling reaction to construct the diene system.

Materials:

-

(Z)-1-bromo-1-hexene

-

5-hexynoic acid

-

n-Butyllithium (n-BuLi) in hexanes

-

Copper(I) cyanide (CuCN)

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-